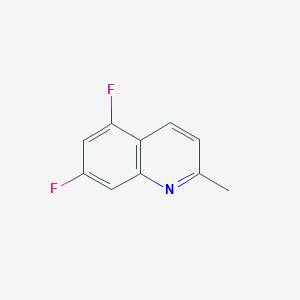

5,7-Difluoro-2-methylquinoline

Descripción general

Descripción

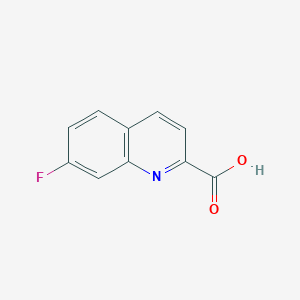

5,7-Difluoro-2-methylquinoline is a chemical compound with the molecular formula C10H7F2N . It is a solid or semi-solid or liquid substance at room temperature .

Synthesis Analysis

Fluorinated quinolines, such as this compound, can be synthesized using a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . A simple continuous reaction involving a hydrogen transfer reaction in the presence of a catalyst has also been reported for the synthesis of 2-methylquinoline compounds .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H7F2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3 . This indicates the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

Fluorinated quinolines can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.17 g/mol . It is a solid or semi-solid or liquid substance at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Computational Studies

- 5,7-Difluoro-2-methylquinoline has been studied in the synthesis of biologically important hydroxyhaloquinolines and their derivatives. These compounds were characterized by various spectroscopic methods and their geometries optimized using density functional theory (DFT) (Małecki et al., 2010).

Interaction with Ammonia

- Research on the interaction of polyfluorinated 2-chloroquinolines, including this compound, with ammonia, reveals insights into the synthesis of halogen-containing aminoquinolines. The study explored the substitution reactions and activation energy values estimated by DFT calculations (Skolyapova et al., 2017).

Catalytic Asymmetric Reactions

- Chiral Pt(II)/Pd(II) pincer complexes with this compound were synthesized and used in catalytic asymmetric aldol and silylcyanation reactions. These complexes show C–H⋯Cl hydrogen bonding, indicating potential applications in asymmetric catalysis (Yoon et al., 2006).

Antibacterial Agents

- Novel antibacterials have been synthesized using 5-amino-6-methylquinoline derivatives, demonstrating that the modification of the quinoline structure, such as in this compound, can lead to significant antibacterial potency (Hong et al., 1997).

Fluorescent Properties

- The synthesis of 2-styryl-6,7-difluoro-8-hydroxyquinoline and its Zn(II) complex explores the effects of fluorine atoms on the photophysical properties of quinolines, indicating potential applications in fluorescent materials or probes (Nosova et al., 2013).

Nitric Oxide Reactivity

- A study on CuFL1, a compound structurally related to this compound, investigated its reaction with nitric oxide. This research is relevant for understanding the reactivity of quinoline derivatives with nitric oxide, which could have implications in biological and chemical sensing applications (McQuade et al., 2010).

Structural and Mechanistic Studies

- Reactions of hydrazinoquinolines with trifluoromethyl-β-diketones were studied to understand the structural and mechanistic aspects of this compound derivatives. This research provides insights into the chemistry of quinoline compounds (Singh et al., 1997).

Magnetic Field Effects in Photochemistry

- Investigations into the photochemistry of quinoline and isoquinoline derivatives, including compounds similar to this compound, show magnetic field effects on their chemical reactions. This research expands the understanding of magnetic field influences in chemical kinetics (Steiner & Ulrich, 1989).

Safety and Hazards

Direcciones Futuras

Fluorinated quinolines have found applications in various fields including medicine and agriculture . The growing interest in these compounds has stimulated research studies aimed at developing novel methods of synthesis and studying their reactivity . Future research may focus on these areas as well as potential practical applications of these compounds .

Mecanismo De Acción

Target of Action

It’s known that quinoline derivatives, which include 5,7-difluoro-2-methylquinoline, have been used in the development of various drugs, such as antimalarial drugs like fluoroquine and mefloquine . These drugs primarily target the enzymes of the pathogen, inhibiting their function and leading to the pathogen’s death .

Mode of Action

Quinoline derivatives are known to interact with their targets, often enzymes, by binding to their active sites and inhibiting their function . This interaction can lead to changes in the pathogen’s metabolic processes, ultimately leading to its death .

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways in pathogens, often leading to the inhibition of essential metabolic processes .

Result of Action

The inhibition of enzyme function, a common result of quinoline derivative action, can lead to the disruption of essential metabolic processes in pathogens, ultimately leading to their death .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of quinoline derivatives .

Propiedades

IUPAC Name |

5,7-difluoro-2-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N/c1-6-2-3-8-9(12)4-7(11)5-10(8)13-6/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFUMSZBFVGHLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

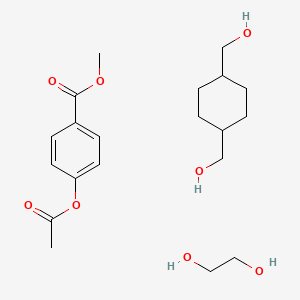

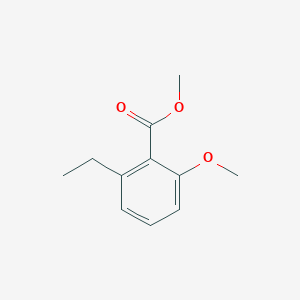

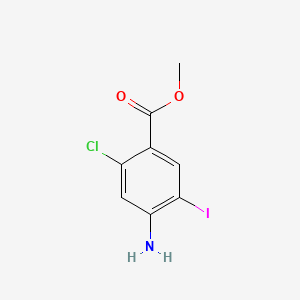

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B3119941.png)